BenchChemオンラインストアへようこそ!

2,3,6-Trichloro-5-(3,4-dichlorophenyl)phenol

Thyroid hormone disruption Sulfotransferase inhibition Endocrine toxicology

2,3,6-Trichloro-5-(3,4-dichlorophenyl)phenol (CAS 170946-11-9), systematically named 2,3′,4,4′,5-pentachloro-3-biphenylol and commonly designated 3‑OH‑PCB‑118, is a hydroxylated polychlorinated biphenyl (OH‑PCB) congener. It is the 3‑hydroxy metabolite of the mono‑ortho PCB congener PCB‑118 (2,3′,4,4′,5‑pentachlorobiphenyl) and was first synthesized and characterized as part of a panel of OH‑PCBs detected in human serum.

Molecular Formula C12H5Cl5O
Molecular Weight 342.4 g/mol
CAS No. 170946-11-9
Cat. No. B13437845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6-Trichloro-5-(3,4-dichlorophenyl)phenol
CAS170946-11-9
Molecular FormulaC12H5Cl5O
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=C(C(=C2Cl)O)Cl)Cl)Cl)Cl
InChIInChI=1S/C12H5Cl5O/c13-7-2-1-5(3-8(7)14)6-4-9(15)11(17)12(18)10(6)16/h1-4,18H
InChIKeyJROZAXVKMMXVBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,6-Trichloro-5-(3,4-dichlorophenyl)phenol (CAS 170946-11-9): A Defined Hydroxylated PCB Metabolite Reference Standard for Endocrine Disruption & Analytical Toxicology


2,3,6-Trichloro-5-(3,4-dichlorophenyl)phenol (CAS 170946-11-9), systematically named 2,3′,4,4′,5-pentachloro-3-biphenylol and commonly designated 3‑OH‑PCB‑118, is a hydroxylated polychlorinated biphenyl (OH‑PCB) congener. It is the 3‑hydroxy metabolite of the mono‑ortho PCB congener PCB‑118 (2,3′,4,4′,5‑pentachlorobiphenyl) and was first synthesized and characterized as part of a panel of OH‑PCBs detected in human serum [1]. The compound is classified as a polychlorinated biphenyl and is listed in authoritative metabolite databases as a human exposure biomarker [2]. It is primarily procured as a certified reference standard for environmental and human biomonitoring studies, particularly those investigating thyroid‑axis disruption.

Why Generic Substitution Fails for 2,3,6-Trichloro-5-(3,4-dichlorophenyl)phenol: Congener-Specific Potency, Tissue Selectivity, and the Essential Hydroxyl Group


Hydroxylated PCB congeners are not interchangeable. The precise position of the hydroxyl substituent and the chlorine substitution pattern on both phenyl rings govern receptor binding, enzyme inhibition potency, and tissue‑specific activity. 3‑OH‑PCB‑118 (3‑hydroxy‑2,3′,4,4′,5‑pentachlorobiphenyl) carries the hydroxyl group at the meta position (C‑3) of the biphenyl, a structural feature that imparts the highest T2 sulfotransferase inhibitory potency among the tested OH‑PCB panel [1]. In contrast, the parent compound PCB‑118, which lacks the hydroxyl group, exhibits zero sulfotransferase inhibition at comparable concentrations [2]. Even closely related OH‑PCBs with hydroxyl groups at the para position or with different chlorination patterns display IC50 values up to 19‑fold higher, precluding one‑to‑one substitution without altering assay sensitivity, metabolic half‑life assumptions, or toxicological interpretation [1].

Quantitative Differentiation Evidence for 2,3,6-Trichloro-5-(3,4-dichlorophenyl)phenol (3‑OH‑PCB‑118) vs. Its Closest Analogs


T2 Sulfotransferase Inhibition Potency: IC50 0.2 μM — Most Potent Among All Tested Hydroxylated PCB Congeners

In a head‑to‑head in vitro panel of hydroxylated PCB metabolites, 3‑OH‑PCB‑118 (2,3′,4,4′,5‑pentachloro‑3‑biphenylol) was identified as the single most potent inhibitor of 3,3′‑diiodothyronine (T2) sulfotransferase activity in rat liver cytosol, achieving an IC50 of 0.2 μM. The full panel of hydroxylated PCBs exhibited IC50 values spanning 0.2 μM to 3.8 μM, meaning that the least potent congener required a 19‑fold higher concentration to achieve equivalent inhibition [1]. Importantly, the parent PCB‑118 (devoid of the hydroxyl group) showed no inhibition at concentrations up to 10 μM, confirming that the hydroxyl substituent is an absolute structural requirement for sulfotransferase interaction [2].

Thyroid hormone disruption Sulfotransferase inhibition Endocrine toxicology

Tissue‑Specific Inhibition Profile: Potent in Liver Cytosol, Inactive in Brain Cytosol — A Unique Selectivity Fingerprint

3‑OH‑PCB‑118 demonstrates a pronounced tissue‑dependent inhibition profile: it is a very potent inhibitor of T2 sulfotransferase in both male and female rat liver cytosol (IC50 0.2 μM), but exhibits no detectable inhibition in male rat brain cytosol under identical assay conditions [1]. This stark contrast is not uniformly observed across all OH‑PCBs; several other congeners show more balanced liver‑brain inhibition, making the liver‑selective potency of 3‑OH‑PCB‑118 a distinguishing feature. The differential is attributed to the expression of distinct sulfotransferase isozymes (e.g., SULT1C1 in liver vs. brain‑specific isoforms) and the specific interaction of the meta‑hydroxyl substitution with the enzyme active site [1].

Tissue-specific toxicology Sulfotransferase isozyme specificity Neuroendocrine disruption

Structural Identity Verification: 3‑OH‑PCB‑118 as a Single, Defined Metabolite of PCB‑118 — Differentiated from Co‑Eluting or Isomeric OH‑PCBs

3‑OH‑PCB‑118 (CAS 170946‑11‑9) is unambiguously identified as 2,3′,4,4′,5‑pentachloro‑[1,1′‑biphenyl]‑3‑ol by IUPAC nomenclature, with a verified InChI (InChI=1S/C12H5Cl5O/c13-7-2-1-5(3-8(7)14)6-4-9(15)11(17)12(18)10(6)16/h1-4,18H) and exact mass of 339.8783 Da [1]. It is a distinct chemical entity from its regioisomer 4‑OH‑PCB‑107 (4‑hydroxy‑2,3,3′,4′,5‑pentachlorobiphenyl, CAS 152969‑11‑4) and from the dechlorinated metabolite 5‑OH‑PCB‑107 (5‑hydroxy‑2,3′,4,4′‑tetrachlorobiphenyl). In PCB‑118 metabolism studies, these three metabolites can co‑occur; procurement of the certified single‑congener standard (Wellington 3H118, 50 μg/mL in 1.2 mL nonane) ensures unambiguous chromatographic identification and quantification without isomeric interference [2].

Metabolite identification PCB metabolism Analytical reference standard

Class‑Level Biosynthetic Origin: 3‑OH‑PCB‑118 as the Primary CYP1A1 Metabolite of PCB‑118 — A Defined Biotransformation Marker

3‑OH‑PCB‑118 is not merely a synthetic OH‑PCB; it is the primary hydroxylated metabolite identified from the cytochrome P450‑mediated oxidation of PCB‑118. In rat CYP1A1 systems, PCB‑118 is converted to two hydroxylated products, with 3‑OH‑PCB‑118 (the meta‑hydroxylated isomer) being the major metabolite [1]. In human systems, CYP2B6 also catalyzes the formation of 3‑OH‑PCB‑118 from PCB‑118 [2]. This biosynthetic relevance distinguishes the compound from other OH‑PCBs that are not primary metabolites of abundant environmental PCB congeners. For biomonitoring studies, measuring 3‑OH‑PCB‑118 in human serum provides a direct readout of internal PCB‑118 exposure and Phase I metabolic capacity, a property not shared by the para‑hydroxylated 4‑OH‑PCB‑107 or by non‑metabolite OH‑PCB standards.

Cytochrome P450 metabolism PCB biotransformation Human CYP2B6

Parent PCB‑118 vs. 3‑OH‑PCB‑118: The Hydroxyl Group Confers a >50‑Fold Gain in T2 Sulfotransferase Inhibitory Activity

A direct comparison between PCB‑118 (2,3′,4,4′,5‑pentachlorobiphenyl) and its 3‑hydroxy metabolite (3‑OH‑PCB‑118) reveals that the hydroxyl group is both necessary and sufficient for T2 sulfotransferase inhibition. PCB‑118 showed no detectable inhibition at concentrations up to 10 μM in the same assay where 3‑OH‑PCB‑118 achieved an IC50 of 0.2 μM [1]. Assuming a minimum detection threshold of 10% inhibition, this translates to a >50‑fold differential in inhibitory potency. This finding underscores that the biological activity attributed to PCB‑118 exposure in vivo may be largely mediated through its hydroxylated metabolite, and that studies using only the parent PCB‑118 will miss sulfotransferase‑mediated thyroid disruption endpoints entirely [1].

Parent vs. metabolite comparison Metabolic activation Toxicophore identification

Key Application Scenarios for 2,3,6-Trichloro-5-(3,4-dichlorophenyl)phenol (3‑OH‑PCB‑118) Driven by Quantitative Differentiation Evidence


Thyroid Hormone Disruption Assays Requiring Maximum Sulfotransferase Inhibition Sensitivity

Leveraging the 0.2 μM IC50 — the lowest among all tested OH‑PCB congeners [1] — 3‑OH‑PCB‑118 enables detection of sulfotransferase inhibition at concentrations up to 19‑fold lower than the weakest congener in the panel. This high sensitivity is critical for in vitro screening assays where test compound availability is limited or where low‑dose effects mimicking real‑world human serum concentrations (typically sub‑micromolar) must be resolved.

Liver‑Specific Thyroid Hormone Metabolism Studies Without Brain Sulfotransferase Confounding

The complete absence of T2 sulfotransferase inhibition in brain cytosol, contrasted with potent inhibition in liver cytosol [1], makes 3‑OH‑PCB‑118 the tool of choice for mechanistic studies isolating hepatic thyroid hormone sulfation pathways. Researchers investigating PCB‑induced hepatic T4‑glucuronidation and biliary clearance can use this compound without confounding effects on brain thyroid hormone homeostasis, a selectivity not shared by para‑hydroxylated congeners.

Human Biomonitoring and Exposure Assessment via PCB‑118 Metabolite Quantification

As the primary cytochrome P450‑mediated metabolite of PCB‑118, 3‑OH‑PCB‑118 serves as a direct internal exposure biomarker. Analytical laboratories quantifying OH‑PCBs in human serum or animal‑derived food products [2] rely on the certified Wellington 3H118 standard (50 μg/mL) [3] to ensure accurate peak identification and quantification, avoiding isomeric misassignment with 4‑OH‑PCB‑107 or 5‑OH‑PCB‑107, which co‑occur in biological extracts.

Structure–Activity Relationship Studies of Hydroxylated PCB Toxicology

3‑OH‑PCB‑118 occupies a unique position in SAR matrices: it is a meta‑hydroxylated, pentachlorinated congener derived from a mono‑ortho PCB. Its combination of the highest T2 sulfotransferase inhibitory potency [1], complete dependence on the hydroxyl group for activity (parent PCB‑118 inactive), and tissue‑selective inhibition provides three orthogonal differentiation axes against which other OH‑PCB congeners can be benchmarked in systematic toxicological profiling.

Quote Request

Request a Quote for 2,3,6-Trichloro-5-(3,4-dichlorophenyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.